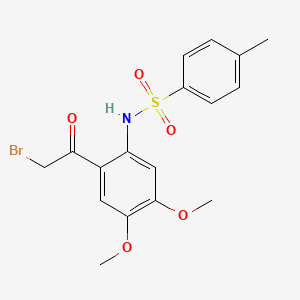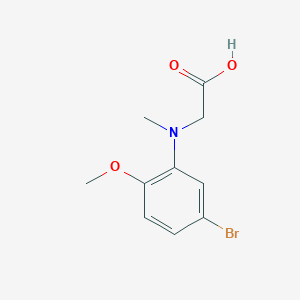
2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid is an organic compound that features a brominated aromatic ring with a methoxy group and a methylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid typically involves the following steps:
Bromination: The starting material, 2-methoxyaniline, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 5-position of the aromatic ring.
Methylation: The brominated intermediate is then subjected to methylation using methyl iodide or a similar methylating agent to introduce a methyl group on the amino nitrogen.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Zinc and hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-((5-Hydroxy-2-methoxyphenyl)(methyl)amino)acetic acid.
Reduction: 2-((2-Methoxyphenyl)(methyl)amino)acetic acid.
Substitution: 2-((5-Methoxy-2-methoxyphenyl)(methyl)amino)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid involves its interaction with specific molecular targets. The bromine and methoxy groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The methylamino group can form ionic interactions with negatively charged sites on proteins or enzymes, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((5-Bromo-2-hydroxyphenyl)(methyl)amino)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-((5-Chloro-2-methoxyphenyl)(methyl)amino)acetic acid: Similar structure but with a chlorine atom instead of a bromine atom.
2-((5-Bromo-2-methoxyphenyl)(ethyl)amino)acetic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid is unique due to the specific combination of substituents on the aromatic ring, which can influence its reactivity and biological activity. The presence of both bromine and methoxy groups provides a distinct set of chemical properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C10H12BrNO3 |
|---|---|
Molekulargewicht |
274.11 g/mol |
IUPAC-Name |
2-(5-bromo-2-methoxy-N-methylanilino)acetic acid |
InChI |
InChI=1S/C10H12BrNO3/c1-12(6-10(13)14)8-5-7(11)3-4-9(8)15-2/h3-5H,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
BSSROJLKMLDGLV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)C1=C(C=CC(=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


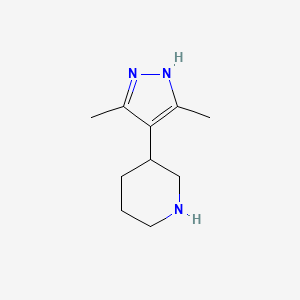
![Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate](/img/structure/B13001117.png)

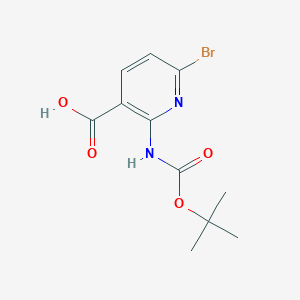
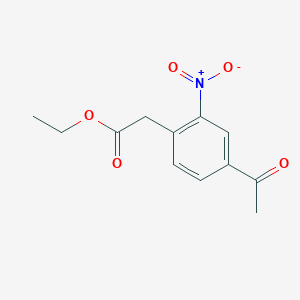
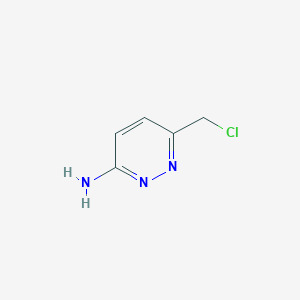
![6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13001163.png)
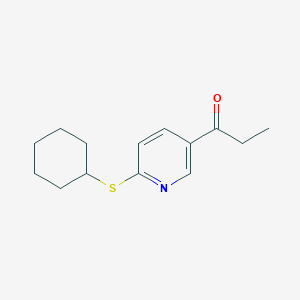
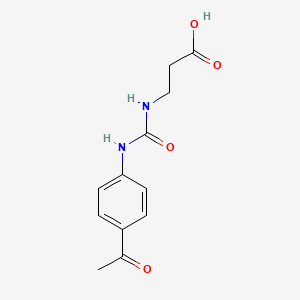
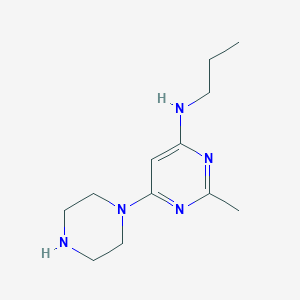
![6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol](/img/structure/B13001174.png)
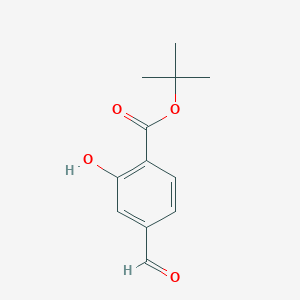
![2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B13001189.png)
